molecular formula C15H14ClF4NO B3010669 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride CAS No. 2309474-50-6

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride

Cat. No.: B3010669
CAS No.: 2309474-50-6
M. Wt: 335.73
InChI Key: OHXKREFINIVWRM-UHFFFAOYSA-N
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Description

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of compounds, making them valuable in pharmaceutical research .

Preparation Methods

The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-(trifluoromethyl)benzene and phenoxyethanol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur due to the presence of the fluorine atoms.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. For instance, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride can be compared with other trifluoromethyl-containing compounds:

Properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4NO.ClH/c16-13-7-6-10(8-12(13)15(17,18)19)14(20)9-21-11-4-2-1-3-5-11;/h1-8,14H,9,20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXKREFINIVWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C2=CC(=C(C=C2)F)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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